molecular formula C32H34F2O12 B117411 Dfftp-daunomycinone CAS No. 141291-21-6

Dfftp-daunomycinone

Cat. No.: B117411
CAS No.: 141291-21-6
M. Wt: 648.6 g/mol
InChI Key: KBRJSDCEGMYOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Without structural or functional details, further analysis is speculative.

Properties

CAS No.

141291-21-6

Molecular Formula

C32H34F2O12

Molecular Weight

648.6 g/mol

IUPAC Name

9-acetyl-7-[3-fluoro-5-(3-fluorooxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C32H34F2O12/c1-12-29(46-30-16(33)7-5-9-43-30)28(40)23(34)31(44-12)45-18-11-32(41,13(2)35)10-15-20(18)27(39)22-21(25(15)37)24(36)14-6-4-8-17(42-3)19(14)26(22)38/h4,6,8,12,16,18,23,28-31,37,39-41H,5,7,9-11H2,1-3H3

InChI Key

KBRJSDCEGMYOIM-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F

Synonyms

7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone
7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3alpha))-isomer
7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3beta))-isomer
DFFTP-daunomycinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons cannot be made, the evidence highlights methodologies for analyzing structurally related compounds. For example:

(a) Structural Analogues (Diphenylamine Derivatives)

  • discusses diphenylamine analogs (e.g., tofenamic acid) and their structural similarity to thyroid hormones (thyroxine, triiodothyronine) . If Dfftp-daunomycinone contains a diphenylamine moiety, comparisons might focus on: Electron-withdrawing/donating groups affecting solubility or receptor binding. Steric hindrance differences due to substituent placement. Bioactivity: Diphenylamine derivatives often exhibit anti-inflammatory or antiproliferative effects, which could parallel anthracycline mechanisms.

(b) Impurity Profiling (Ranitidine-Related Compounds)

  • and 5 detail ranitidine impurities (e.g., nitroacetamide, diamine hemifumarate) . If this compound is a synthetic intermediate or impurity, comparisons might involve: Synthetic pathways: Byproducts or degradation products (e.g., nitro groups, sulfur-containing side chains). Analytical methods: HPLC or spectroscopic techniques for purity assessment.

(c) Regulatory Standards

  • and 7 outline requirements for drug approval, including impurity testing and starting material characterization . This framework could guide quality control comparisons between this compound and approved analogs.

Hypothetical Data Table (Example)

If structural data were available, a comparison table might include:

Parameter This compound Daunorubicin Tofenamic Acid
Molecular Formula (Unknown) C₂₇H₂₉NO₁₀ C₁₅H₁₂ClNO₂
Mechanism of Action (Unknown) Topoisomerase II inhibition COX inhibition
Solubility (Unknown) Hydrophilic Lipophilic
Therapeutic Use (Unknown) Anticancer Anti-inflammatory

Critical Data Gaps

Structural Data: No evidence describes this compound's core structure or substituents.

Pharmacological Studies : Absence of bioactivity, toxicity, or efficacy data prevents functional comparisons.

Synthetic Routes: No information on synthesis or impurities.

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